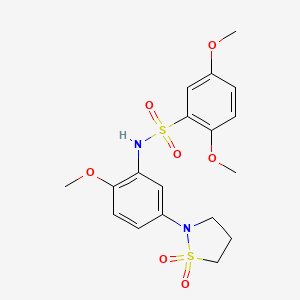

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide

説明

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . The average molecular weight is 453.557 Da . The InChI Key is ZXYIRNXOAJYLCU-UHFFFAOYSA-N .作用機序

Target of Action

CCG-188076, also known as CCG-1423, primarily targets the RhoA/serum response factor (SRF) pathway . This pathway plays a crucial role in various cellular functions, including the regulation of gene transcription .

Mode of Action

CCG-188076 acts as an inhibitor of the RhoA/SRF pathway . It disrupts Rho signaling through functional inhibition of SRF transcriptional activity .

Biochemical Pathways

CCG-188076 modulates the mitochondrial functions . It significantly reduces oxidative phosphorylation in a dose-dependent manner, while increasing the glycolytic rate . This leads to the downregulation of mitochondrial genes, resulting in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .

Pharmacokinetics

These factors can significantly impact the bioavailability of a drug .

Result of Action

CCG-188076 has been shown to have several effects at the molecular and cellular levels. It inhibits the transcription of SRF/p49 and PGC-1α, β, leading to the downregulation of mitochondrial genes . This results in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . It also modulates the actin cytoskeleton and mitochondria . Furthermore, it has been reported to suppress pathological processes including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Action Environment

The action, efficacy, and stability of CCG-188076 could potentially be influenced by various environmental factors. In general, factors such as temperature, pH, and the presence of other substances can influence the action of a compound .

特性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7S2/c1-25-14-6-8-17(27-3)18(12-14)29(23,24)19-15-11-13(5-7-16(15)26-2)20-9-4-10-28(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIRSBCMKCMOLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,5-dimethoxybenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

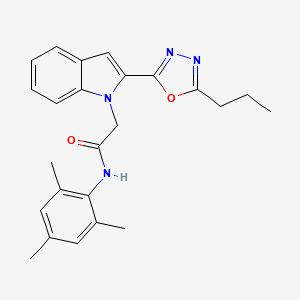

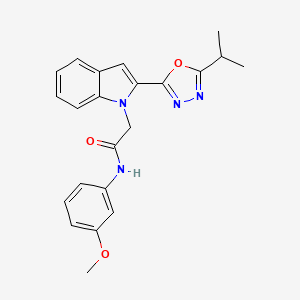

![N-(2,3-dimethylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311314.png)

![N-(4-methoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311324.png)

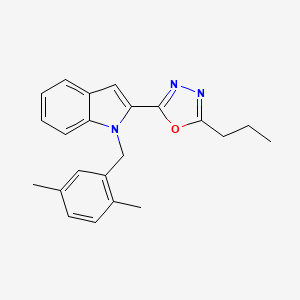

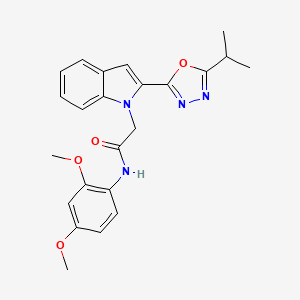

![N-(3,4-dimethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311330.png)

![N-(4-acetylphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3311331.png)

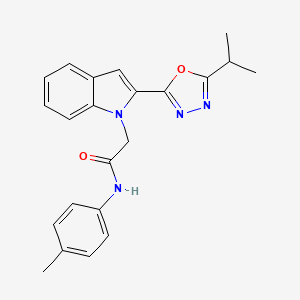

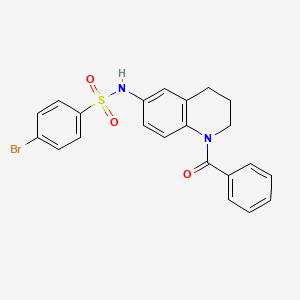

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B3311359.png)

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3311409.png)

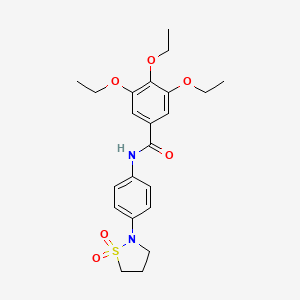

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B3311415.png)